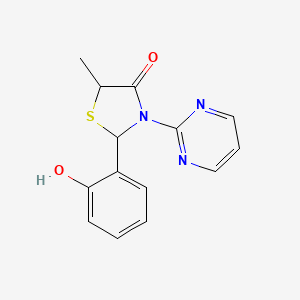

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Description

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Properties

CAS No. |

821782-88-1 |

|---|---|

Molecular Formula |

C14H13N3O2S |

Molecular Weight |

287.34 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-5-methyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C14H13N3O2S/c1-9-12(19)17(14-15-7-4-8-16-14)13(20-9)10-5-2-3-6-11(10)18/h2-9,13,18H,1H3 |

InChI Key |

NFBIOCLRKKZOAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(S1)C2=CC=CC=C2O)C3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of chalcones with urea and thiourea in the presence of sodium hydroxide. The chalcones are obtained through Claisen-Schmidt condensation . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

Thiazolidinones, including the compound , have been reported to exhibit a wide range of biological activities:

- Antioxidant Properties : Thiazolidinones demonstrate significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that modifications in their structure can enhance this activity .

- Anticancer Activity : Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one have shown efficacy against various cancer cell lines, including breast cancer .

- Antidiabetic Effects : Certain thiazolidinones are known to act as PPARγ agonists, which are beneficial in managing diabetes by improving insulin sensitivity . The compound's structural features may lend themselves to similar mechanisms.

- Antimicrobial Activity : Thiazolidinones have also been investigated for their antimicrobial properties against a variety of pathogens .

Case Studies and Research Findings

Several key studies have documented the applications and effects of thiazolidinone derivatives:

- Anticancer Studies : A study by El-Kashef et al. synthesized a series of thiazolidinone derivatives and tested their activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications significantly enhanced anticancer activity .

- Antioxidant Evaluation : Research conducted by Carraro Junior et al. evaluated the antioxidant properties of various thiazolidinones using assays such as DPPH and ABTS. The findings demonstrated that certain derivatives exhibited strong antioxidant capabilities, suggesting potential applications in preventing oxidative damage .

- Diabetes Management : A review highlighted the role of thiazolidinone derivatives as PPARγ agonists in diabetes management, indicating that structural modifications could optimize their efficacy as antidiabetic agents .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.

Anticancer: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Antioxidant: Scavenges free radicals and reduces oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Pyrimidin-2-yl derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

Thiazolidin-4-one derivatives: These compounds have the thiazolidine ring and are known for their antimicrobial and anticancer properties.

Uniqueness

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is unique due to the combination of the pyrimidine and thiazolidine rings, which confer a broad spectrum of biological activities.

Biological Activity

2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

- Molecular Formula : C14H13N3O2S

- Molecular Weight : 287.34 g/mol

- CAS Number : 821782-86-9

Biological Activity Overview

The biological activity of 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one has been primarily studied in relation to its anticancer effects. Research indicates that compounds with thiazolidinone scaffolds exhibit significant cytotoxicity against various cancer cell lines.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazolidinone derivatives:

-

Mechanisms of Action :

- Induction of Apoptosis : Thiazolidinone derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, compounds similar to 2-(2-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one have shown to activate caspase cascades leading to programmed cell death .

- Inhibition of Cell Proliferation : The compound has been observed to inhibit cell proliferation in various cancer types, including leukemia and solid tumors. For example, a related thiazolidinone exhibited an IC50 value of 8 μM against Caco2 colorectal cancer cells .

-

Case Studies :

- A study focusing on thiazolidinone derivatives reported that certain compounds showed significant inhibition rates against leukemia cell lines, with one derivative achieving an inhibition rate of 84.19% against MOLT-4 cells .

- Another research effort evaluated the antiproliferative effects of a series of thiazolidinone compounds against multiple cancer cell lines and found that derivatives with similar structures displayed promising results in inhibiting tumor growth .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Thiazolidinone Derivative A | Caco2 (Colorectal) | 8 | Apoptosis induction |

| Thiazolidinone Derivative B | MOLT-4 (Leukemia) | 8.66 | Cell cycle arrest |

| Thiazolidinone Derivative C | PC3 (Prostate) | 6.09 | Inhibition of proliferation |

Table 2: Comparison of Biological Activities

| Activity Type | Compound | Observed Effect |

|---|---|---|

| Anticancer | 2-Hydroxyphenyl Thiazolidinone | Significant inhibition in multiple cell lines |

| Antimicrobial | Thiazolidine Derivative X | Potent against bacterial strains |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving thiazolidinone formation. A common approach includes condensing 2-hydroxyphenyl derivatives with pyrimidine-2-carbaldehyde and thioglycolic acid under acidic or basic conditions. Catalytic methods using p-toluenesulfonic acid (p-TsOH) have shown improved yields (up to 85%) in one-pot reactions, as demonstrated in analogous thiazolidinone syntheses . Reaction optimization should focus on solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalyst loading (5–10 mol%).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazolidinone carbonyl at ~170 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as seen in structurally related thiazolo-pyrimidine derivatives .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to reference drugs like doxorubicin .

- Anti-inflammatory : COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Pyrimidine substitution : Replace the 2-pyrimidinyl group with 4-pyridinyl to improve solubility.

- Thiazolidinone ring : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-methyl position to modulate enzyme binding .

- Hydroxyphenyl moiety : Fluorinate the phenyl ring to enhance metabolic stability, as seen in fluorinated analogs with improved pharmacokinetics .

Q. How to reconcile contradictory data on anticancer activity across studies?

- Methodological Answer : Investigate variables causing discrepancies:

- Assay conditions : Compare cell line origins (e.g., ATCC vs. patient-derived), serum concentrations, and incubation times.

- Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting results .

- Mechanistic context : Use RNA sequencing to identify differential gene expression profiles in responsive vs. resistant cell lines .

Q. What computational tools predict this compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer : Utilize in silico platforms:

- ADMET Prediction : SwissADME for bioavailability radar plots; ProTox-II for acute toxicity (LD₅₀) and hepatotoxicity .

- Molecular Docking : AutoDock Vina to simulate binding to targets like EGFR or DHFR, with validation via MD simulations (e.g., RMSD <2.0 Å) .

Q. What strategies mitigate solubility challenges in formulation studies?

- Methodological Answer :

- Co-crystallization : Co-formulate with succinic acid to enhance aqueous solubility, as reported for related thiazolidinones .

- Nanoencapsulation : Use PLGA nanoparticles (150–200 nm size) to improve bioavailability, characterized by dynamic light scattering (DLS) .

Q. How to elucidate the mechanism of action for observed antimicrobial effects?

- Methodological Answer :

- Enzyme inhibition assays : Test inhibition of dihydrofolate reductase (DHFR) or β-lactamase using fluorometric kits .

- Resistance studies : Serial passage experiments to monitor MIC shifts in P. aeruginosa over 20 generations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.